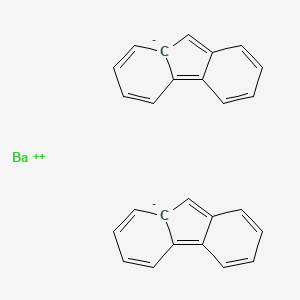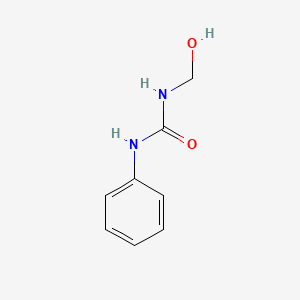
2,5-Diphenyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-4,5-dihydro-1,3-oxazole is an organic compound with the molecular formula C15H13NO It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Diphenyl-4,5-dihydro-1,3-oxazole can be synthesized through the cyclodehydration of β-hydroxy amides. One effective method involves the use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction typically occurs at room temperature and involves the inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents like manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes. These processes enhance safety and efficiency by minimizing the handling of hazardous reagents and providing pure products without the need for additional purification . The use of packed reactors containing commercial manganese dioxide is a common approach in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diphenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions with electrophiles and nucleophiles to form substituted oxazoles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted oxazoles.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2,5-Diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and substitution, which can alter its interactions with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
2,5-Diphenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
2,5-Diphenyloxazole: Used as a scintillator and laser dye.
4,5-Diphenyl-2-oxazolethiol: Contains a thiol group and exhibits different chemical properties.
1,3,4-Oxadiazoles: Known for their broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
22020-69-5 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI-Schlüssel |
AORHJOUBDGUERJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




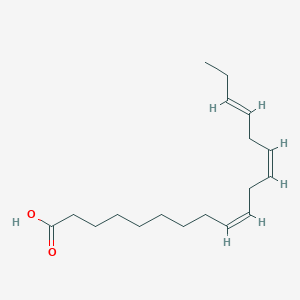

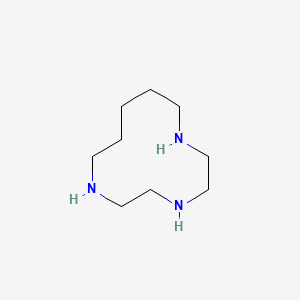
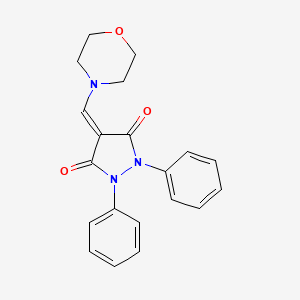
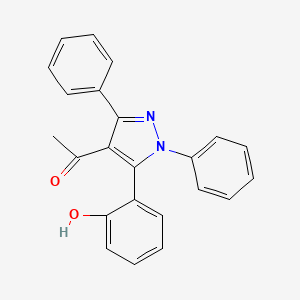

![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)

